2-氯-3'-氟苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

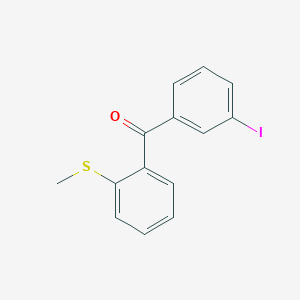

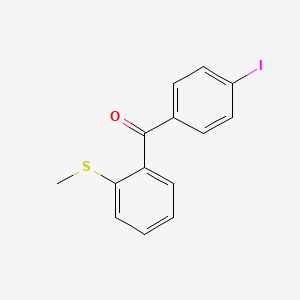

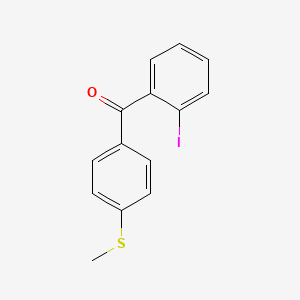

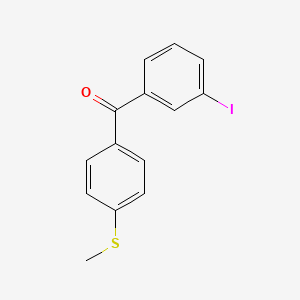

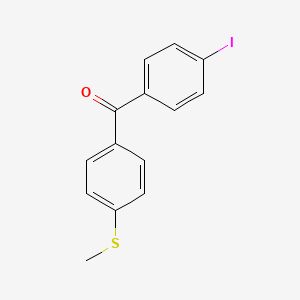

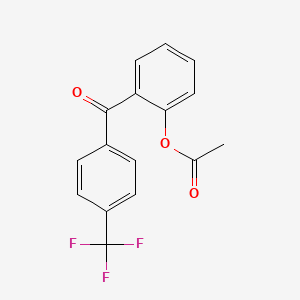

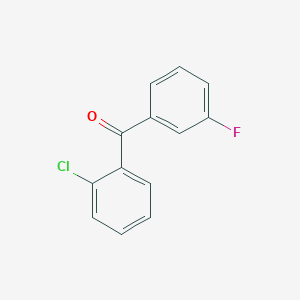

2-Chloro-3-fluorobenzophenone (2C3FBP) is a versatile chemical compound that has been used in a variety of laboratory experiments and scientific research applications. It is a halogenated aromatic ketone, and its structure consists of a benzene ring with two chlorine and one fluorine substituents. The compound was first synthesized in the late 19th century and has since been employed in a range of scientific studies.

科学研究应用

分子几何和化学反应性分析

已经合成 2-氯-3'-氟苯甲酮衍生物并研究了它们的分子几何和化学反应性。已经进行了量子化学研究,包括密度泛函理论 (DFT) 计算,以了解这些化合物的分子结构、光物理性质、振动频率和化学反应性。此类研究由于其反应位点和独特的分子特性,突出了该化合物在各种科学应用中的潜力 (Satheeshkumar 等人,2017).

振动光谱和热力学性质

已经采用 FT-拉曼和 FT-IR 等振动光谱技术对 2-氯-3'-氟苯甲酮进行表征并分析其光谱数据。DFT 计算用于探索分子几何、振动频率、红外强度和拉曼活性。这项研究提供了对该化合物在不同温度下的热力学性质的宝贵见解,强调了其在材料科学和光谱学研究中的重要性 (Chaitanya 等人,2011).

光物理和光化学性质

已经对 2-氯-3'-氟苯甲酮衍生物的光物理和光化学性质进行了研究,重点关注了它们在低温下的行为及其在不同状态下的相互作用。这些研究对于了解该化合物在各种条件下的行为至关重要,并且可以促进其在光化学和材料科学中的应用 (Kuş,2017).

材料合成和表征

2-氯-3'-氟苯甲酮已用于先进材料的合成。例如,它参与了多嵌段共聚物的合成,这些共聚物由于其溶解性和热性能而以在膜材料中的应用而著称。这些聚合物的详细合成过程和表征突出了该化合物在创造具有在各个行业中潜在应用的新材料中的作用 (Ghassemi 等人,2004).

作用机制

Target of Action

Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Benzophenone derivatives can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3’-fluorobenzophenone . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s reactivity and interactions with its targets.

生化分析

Biochemical Properties

2-Chloro-3’-fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or modulation of enzyme activity .

Cellular Effects

The effects of 2-Chloro-3’-fluorobenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, 2-Chloro-3’-fluorobenzophenone can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 2-Chloro-3’-fluorobenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to prolonged neurotransmitter activity. Additionally, 2-Chloro-3’-fluorobenzophenone can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to alterations in protein function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3’-fluorobenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Chloro-3’-fluorobenzophenone in in vitro studies has shown that it can lead to cumulative cellular damage, particularly in terms of oxidative stress and mitochondrial dysfunction. In vivo studies have also indicated that prolonged exposure can result in chronic inflammation and tissue damage .

Dosage Effects in Animal Models

The effects of 2-Chloro-3’-fluorobenzophenone in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, 2-Chloro-3’-fluorobenzophenone has been shown to cause toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

2-Chloro-3’-fluorobenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can undergo hydroxylation, leading to the formation of hydroxylated metabolites that may be further conjugated with glucuronic acid or sulfate. These conjugated metabolites are more water-soluble and can be excreted from the body via urine. The metabolic flux of 2-Chloro-3’-fluorobenzophenone can be influenced by the presence of other xenobiotics that compete for the same metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-Chloro-3’-fluorobenzophenone is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of 2-Chloro-3’-fluorobenzophenone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of 2-Chloro-3’-fluorobenzophenone is primarily within the cytoplasm and mitochondria. The compound can be directed to specific cellular compartments through post-translational modifications, such as phosphorylation or ubiquitination, which serve as targeting signals. Within the mitochondria, 2-Chloro-3’-fluorobenzophenone can affect mitochondrial function by interacting with components of the electron transport chain, leading to alterations in ATP production and mitochondrial membrane potential .

属性

IUPAC Name |

(2-chlorophenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAXMPCQUQCCAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641761 |

Source

|

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81029-87-0 |

Source

|

| Record name | (2-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。